N-(3-fluorophenyl)morpholine-4-carboxamide
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Overview
Description
N-(3-fluorophenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a morpholine ring attached to a 3-fluorophenyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)morpholine-4-carboxamide typically involves the reaction of 3-fluoroaniline with morpholine and a carboxylating agent. One common method includes the following steps:
Nitration and Reduction: The starting material, 3-fluoroaniline, is nitrated to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to 3-fluoro-4-aminophenylamine.
Substitution Reaction: The 3-fluoro-4-aminophenylamine undergoes a substitution reaction with morpholine to form 3-fluoro-4-morpholinoaniline.
Carboxylation: Finally, the 3-fluoro-4-morpholinoaniline is carboxylated using a carboxylating agent such as phosgene or carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluorophenyl)morpholine-4-carboxylic acid, while reduction may produce N-(3-fluorophenyl)morpholine-4-methanol.
Scientific Research Applications
N-(3-fluorophenyl)morpholine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)morpholine-4-carboxamide
- N-(3-bromophenyl)morpholine-4-carboxamide
- N-(3-methylphenyl)morpholine-4-carboxamide
Uniqueness
N-(3-fluorophenyl)morpholine-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C11H13FN2O2 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
N-(3-fluorophenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H13FN2O2/c12-9-2-1-3-10(8-9)13-11(15)14-4-6-16-7-5-14/h1-3,8H,4-7H2,(H,13,15) |
InChI Key |
CJRBLOUYWXBIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC(=CC=C2)F |
Origin of Product |
United States |
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